Methyl 2-nitro-6-sulfamoylbenzoate
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Overview
Description
Methyl 2-nitro-6-sulfamoylbenzoate is a chemical compound with the molecular formula C8H8N2O6S. It is known for its unique physical and chemical properties, including its solubility, melting point, and stability. This compound is widely used in scientific experiments due to these properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-nitro-6-sulfamoylbenzoate typically involves the nitration of methyl benzoate followed by sulfonation
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically heated to boiling and maintained under reflux conditions to complete the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-nitro-6-sulfamoylbenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amino compound.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
Methyl 2-nitro-6-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-nitro-6-sulfamoylbenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfamoyl group can form hydrogen bonds with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-sulfamoylbenzoate: Similar in structure but lacks the nitro group.
Methyl 2-methoxy-5-sulfamoylbenzoate: Contains a methoxy group instead of a nitro group.
Methyl 2-chlorobenzoate: Contains a chlorine atom instead of a nitro group.
Uniqueness
Methyl 2-nitro-6-sulfamoylbenzoate is unique due to the presence of both nitro and sulfamoyl groups, which confer distinct chemical and physical properties. These functional groups allow the compound to participate in a wide range of chemical reactions and make it valuable in various scientific and industrial applications.
Biological Activity
Methyl 2-nitro-6-sulfamoylbenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on antimicrobial and anti-inflammatory effects, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a methyl ester group, a nitro group at the 2-position, and a sulfamoyl group at the 6-position of the benzoate structure. This unique arrangement allows for various chemical reactions and biological interactions. The compound's molecular formula is C9H10N2O5S, which includes functional groups known for their reactivity in biological systems.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo redox reactions, generating reactive intermediates that may interact with cellular components, leading to antimicrobial effects. The sulfamoyl group enhances the compound's reactivity and binding affinity to various biological targets, including enzymes and receptors involved in disease processes .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
---|---|---|
Staphylococcus aureus | 32 µg/mL | 15 |
Escherichia coli | 64 µg/mL | 12 |
Klebsiella pneumoniae | 16 µg/mL | 18 |
Pseudomonas aeruginosa | 128 µg/mL | 10 |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects . Nitro-containing compounds are known to modulate inflammatory responses by inhibiting enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). These interactions can lead to reduced production of pro-inflammatory cytokines and mediators .
Case Study: Inhibition of Inflammatory Mediators
A study examining the anti-inflammatory potential of this compound revealed that it significantly inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. The compound demonstrated an IC50 value of approximately 25 µM for TNF-α inhibition, indicating its potential as a therapeutic agent in inflammatory conditions .
Properties
Molecular Formula |
C8H8N2O6S |
---|---|
Molecular Weight |
260.23 g/mol |
IUPAC Name |
methyl 2-nitro-6-sulfamoylbenzoate |
InChI |
InChI=1S/C8H8N2O6S/c1-16-8(11)7-5(10(12)13)3-2-4-6(7)17(9,14)15/h2-4H,1H3,(H2,9,14,15) |
InChI Key |
WABKXUCDAPTFDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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